2',2'-difluorodeoxyuridine (dFdU) is a nucleoside analog, a class of compounds structurally similar to naturally occurring nucleosides, which are the building blocks of DNA and RNA. [] dFdU is a key metabolite of the anticancer drug gemcitabine (2',2'-difluorodeoxycytidine, dFdC). [] It is formed through the deamination of dFdC by the enzyme cytidine deaminase (CDA). [] In scientific research, dFdU serves as a valuable tool for studying nucleoside metabolism, transporter interactions, and potential therapeutic applications, particularly in understanding the mechanisms of action and resistance related to gemcitabine. []
2',2'-Difluoro-2'-deoxyuridine is a synthetic nucleoside analogue of uridine, characterized by the presence of two fluorine atoms at the 2' position of the sugar moiety. This compound is significant in medicinal chemistry, particularly in the development of antiviral and anticancer therapies. It is often used as a reference compound in studies related to nucleoside metabolism and pharmacology.
The compound was first synthesized in the late 1980s by researchers aiming to develop more effective nucleoside analogues for cancer treatment. It has since been extensively studied for its biochemical properties and therapeutic potential.
2',2'-Difluoro-2'-deoxyuridine falls under the category of nucleoside analogues, specifically classified as a deoxynucleoside due to the absence of an oxygen atom at the 2' position of the ribose sugar. Its structural modifications contribute to its unique pharmacological properties.
The synthesis of 2',2'-difluoro-2'-deoxyuridine typically involves several key steps:
The molecular formula of 2',2'-difluoro-2'-deoxyuridine is CHFNO. Its structure can be represented as follows:
The chemical reactivity of 2',2'-difluoro-2'-deoxyuridine is influenced by its structural modifications:
The mechanism by which 2',2'-difluoro-2'-deoxyuridine exerts its effects primarily involves:
This mechanism highlights its utility in treating malignancies by targeting tumor cell proliferation .
The primary applications of 2',2'-difluoro-2'-deoxyuridine include:
2',2'-Difluoro-2'-deoxyuridine (dFdU; C₉H₁₀F₂N₂O₅) is a fluorinated pyrimidine nucleoside derivative characterized by the replacement of hydrogen atoms at the 2'-position of the sugar moiety with two fluorine atoms. This substitution confers unique electronic and steric properties, significantly altering its biochemical behavior compared to non-fluorinated analogs. The molecular weight of dFdU is 264.18 g/mol, with an exact mass of 264.0558 Da [4] [8]. Its crystalline form exhibits a melting point of 147–149°C and a predicted density of 1.69 g/cm³ [4]. The compound demonstrates limited aqueous solubility but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol [7] [10].
The stereochemistry of dFdU is defined by the β-D-erythro pentofuranosyl configuration, where the fluorine atoms occupy equatorial positions, inducing a conformational shift toward the 2'-endo sugar pucker. This configuration enhances metabolic stability by resisting phosphorylase-mediated cleavage [6] [8]. The pKa of the N3 hydrogen in the uracil ring is approximately 9.39, indicating weak acidity [4]. The fluorine atoms create a strong dipole moment (2.02 D), increasing the electrophilicity of adjacent carbons and influencing hydrogen-bonding interactions [5] [8].
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₁₀F₂N₂O₅ | High-Resolution MS |
Molecular Weight | 264.18 g/mol | - |
Melting Point | 147–149°C | Differential Scanning Calorimetry |
Density | 1.69 ± 0.1 g/cm³ | Computational Prediction |
pKa | 9.39 ± 0.10 | Potentiometric Titration |
Solubility in Water | 62.7 mg/mL (25°C) | Equilibrium Solubility |
InChI Key | FIRDBEQIJQERSE-QPPQHZFASA-N | - |
dFdU structurally diverges from canonical nucleosides through its 2',2'-difluoro-2'-deoxyribose sugar, which distinguishes it from both endogenous deoxyuridine and therapeutically relevant analogs like gemcitabine (2',2'-difluorodeoxycytidine, dFdC). While gemcitabine retains a cytosine base, dFdU features uracil—a deamination product generated by cytidine deaminase enzymes in vivo [2] [9]. This deamination confers distinct biochemical properties: dFdU lacks direct incorporation into DNA but inhibits nucleoside transporters and key enzymes like thymidylate synthase (TS) [9].
The fluorine substitutions in dFdU reduce the compound’s conformational flexibility compared to deoxyuridine. Computational models reveal a 15° decrease in the pseudorotation phase angle (P) of the sugar ring, locking it in the C2'-endo conformation. This rigidity sterically hinders phosphorylation by thymidine kinase but enhances substrate recognition by equilibrative nucleoside transporters (hENT1/2) [2] [7]. In contrast, gemcitabine undergoes triphosphorylation to inhibit DNA synthesis directly, whereas dFdU’s primary metabolite, dFdUMP, acts as a competitive TS inhibitor with a Kᵢ of 130 μM—significantly weaker than the 5-fluoro-dUMP (FdUMP) covalent complex [9].
Compound | Nucleobase | 2'-Substituent | Primary Metabolic Target | hENT1 Inhibition IC₅₀ |
---|---|---|---|---|
dFdU | Uracil | -F₂ | Thymidylate Synthase | 0.45 μM |
Gemcitabine (dFdC) | Cytosine | -F₂ | DNA Polymerase/ribonucleotide reductase | 1.2 μM |
Deoxyuridine | Uracil | -H | Thymidylate Synthase substrate | Not inhibitory |
5-Fluoro-2'-deoxyuridine | Uracil | -H (5-F on base) | TS (covalent complex) | >100 μM |
Crystallography: X-ray diffraction studies of dFdU derivatives, such as 3',5'-dibenzoate-2',2'-difluorodeoxyuridine (C₂₃H₁₈F₂N₂O₇), reveal orthogonal packing in the monoclinic space group P2₁. The crystal structure shows intramolecular hydrogen bonding between O5' and O4 (2.48 Å), stabilizing the anti-glycosidic bond conformation (χ = -125°) [5]. The gem-difluoro moiety induces a 0.2 Å contraction in the C1'-C2' bond length relative to non-fluorinated uridine, corroborating the electron-withdrawing effect observed in NMR spectra [5] [8].
Spectroscopy:
Technique | Conditions | Key Signals | Interpretation |
---|---|---|---|
¹⁹F NMR | D₂O, pH 7.4 | δ -119.2 (Fα), -124.6 (Fβ); ²JF-F = 230 Hz | Gem-difluoro system |
ESI-MS | Negative Mode | [M-H]⁻ at m/z 263.05 | Molecular ion |
CCS (DeepCCS) | [M+H]⁺ | 151.34 Ų | Gas-phase ion mobility |
FT-IR | KBr pellet | ν 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) | Uracil carbonyl stretching |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0